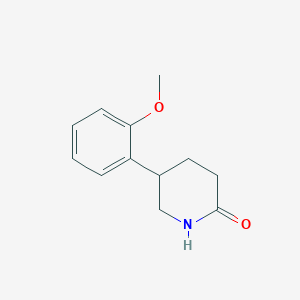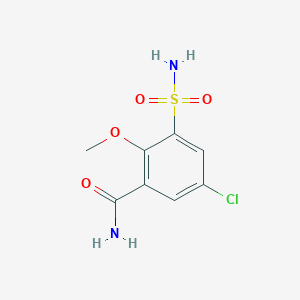
5-Chloro-2-methoxy-3-sulfamoylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-methoxy-3-sulfamoylbenzamide is a chemical compound with the molecular formula C8H9ClN2O4S . It has a molecular weight of 264.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9ClN2O4S/c1-15-7-5 (8 (10)12)2-4 (9)3-6 (7)16 (11,13)14/h2-3H,1H3, (H2,10,12) (H2,11,13,14) .Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature .Applications De Recherche Scientifique
Antimicrobial Activity
Sulfonamides, including compounds related to 5-Chloro-2-methoxy-3-sulfamoylbenzamide, have been studied for their antimicrobial activity. Krátký et al. (2012) explored novel sulfonamides with 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, demonstrating significant activity against various bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, and Mycobacterium species. Notably, one compound showed the most activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values of 15.62-31.25 μmol/L, while others were effective against Mycobacterium kansasii at 1-4 μmol/L concentrations Krátký et al., 2012. Joshi et al. (2005) reported that novel Mannich bases derived from 5-chloro-2-methoxybenzamide showed superior in vitro activities against various bacterial strains compared to their parent sulfonamides Joshi et al., 2005.
Antidiabetic and Hypoglycemic Activities
A series of derivatives including 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and studied for their antidiabetic properties by Thakral et al. (2020). These compounds showed significant in vitro antidiabetic activity against α-glucosidase, with one compound found to be most active, suggesting the potential for development into antidiabetic medications Thakral et al., 2020. Ahmadi et al. (2014) synthesized new analogues of Glibenclamide, a known antidiabetic drug, by altering its lipophilic side chain. These analogues were evaluated for their glucose and lipid-lowering activities, showing that certain modifications could enhance the drug's affinity and efficacy Ahmadi et al., 2014.
Anticancer Activity
Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives, evaluating their cytotoxic activity against various cancer cell lines. Compounds with remarkable cytotoxic activity were identified, demonstrating the potential of this compound derivatives as anticancer agents. These compounds induced apoptosis and arrested the cell cycle at the G1 phase, providing a basis for further investigation as cancer treatments Ravichandiran et al., 2019.
Inhibitors of Bacterial Cell Division Protein FtsZ
Haydon et al. (2010) explored the derivatives of 3-Methoxybenzamide, including compounds related to this compound, as inhibitors of the bacterial cell division protein FtsZ. This study led to the identification of potent antistaphylococcal compounds with improved pharmaceutical properties, showcasing the potential of these compounds in developing new antibacterial drugs Haydon et al., 2010.
Safety and Hazards
Propriétés
IUPAC Name |
5-chloro-2-methoxy-3-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O4S/c1-15-7-5(8(10)12)2-4(9)3-6(7)16(11,13)14/h2-3H,1H3,(H2,10,12)(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKDGHHCMZRTCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1S(=O)(=O)N)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

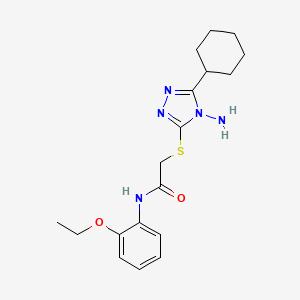
![2-[[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2679335.png)
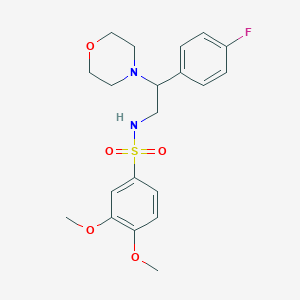
![Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, ethyl ester](/img/structure/B2679342.png)
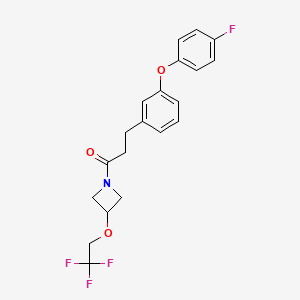
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2679347.png)
![1-((1R,5S)-8-(2-(1-methyl-1H-indol-3-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2679349.png)
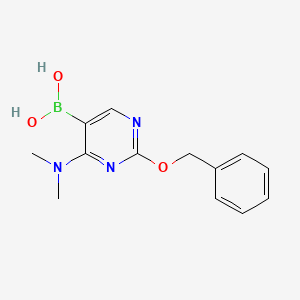
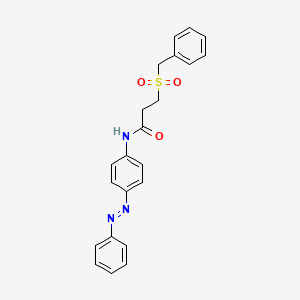
![4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2679353.png)
![2-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,3-thiazole](/img/structure/B2679354.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2679355.png)
![2-[(2,4-Difluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2679356.png)
